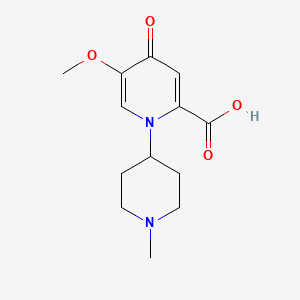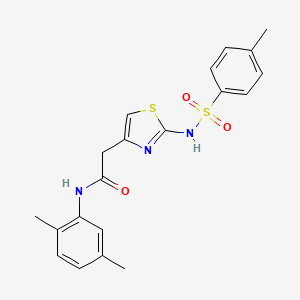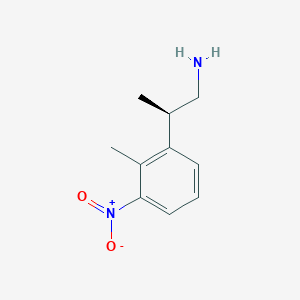
5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxy group, a piperidine ring, a dihydropyridine ring, and a carboxylic acid group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a dihydropyridine ring, which is a six-membered ring with two nitrogen atoms and a double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the double bond in the dihydropyridine ring could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a methoxy group could increase its solubility in organic solvents .Mécanisme D'action
The mechanism of action of 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. The compound has been shown to exhibit potent anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. It has also been shown to have a positive effect on the immune system, by modulating the activity of certain immune cells, such as T-cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid for lab experiments is its potent biological activity, which makes it an ideal candidate for screening and testing in various assays. However, the compound is also known to be unstable and sensitive to light and heat, which can make it difficult to handle and store. Additionally, the synthesis of the compound is complex and requires specialized equipment and expertise, which can limit its availability and accessibility for researchers.
Orientations Futures
There are several future directions for the study of 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the compound may also have potential applications in the field of nanotechnology, as a building block for the synthesis of novel materials and structures.
Méthodes De Synthèse
The synthesis of 5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-methylpiperidine-4-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of methanol. The resulting product is then treated with sodium methoxide to obtain the final product.
Applications De Recherche Scientifique
5-Methoxy-1-(1-methylpiperidin-4-yl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has been extensively studied for its potential applications in various fields of science, especially in medicinal and pharmaceutical research. The compound has been shown to exhibit potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
IUPAC Name |
5-methoxy-1-(1-methylpiperidin-4-yl)-4-oxopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-14-5-3-9(4-6-14)15-8-12(19-2)11(16)7-10(15)13(17)18/h7-9H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTGTNAQQJCZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C(=O)C=C2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620106.png)
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2620108.png)
![1-allyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2620110.png)


![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2620114.png)




![Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride](/img/structure/B2620121.png)
![methyl 2-({4-[(1E)-(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl}sulfanyl)benzoate](/img/structure/B2620125.png)